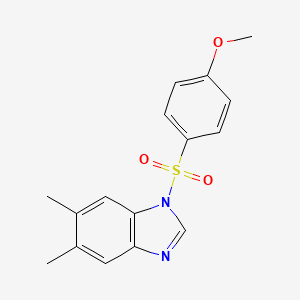

![molecular formula C19H20N4O B2414192 2-[4-(3-甲氧基苯基)哌嗪基]喹喔啉 CAS No. 339104-94-8](/img/structure/B2414192.png)

2-[4-(3-甲氧基苯基)哌嗪基]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

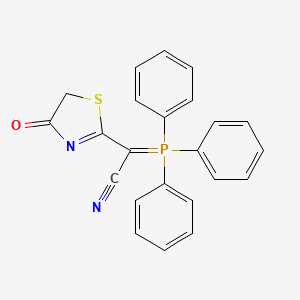

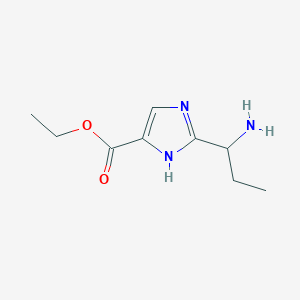

“2-[4-(3-Methoxyphenyl)piperazino]quinoxaline” is a chemical compound with the molecular formula C19H20N4O . It is also known as “2-[4-(3-methoxyphenyl)piperazin-1-yl]quinoxaline” and "Quinoxaline, 2-[4-(3-methoxyphenyl)-1-piperazinyl]-" .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “2-[4-(3-Methoxyphenyl)piperazino]quinoxaline”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “2-[4-(3-Methoxyphenyl)piperazino]quinoxaline” has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311+G (d,p) basis set .科学研究应用

晶体结构和生物活性

该化合物对α1A/D与α1B-肾上腺素受体亚型表现出选择性活性,如通过核磁共振、ESIMS和单晶X射线衍射合成和表征该化合物的研究中所证明的(Huang et al., 2015)。

缺氧细胞毒性剂

该化合物的衍生物,特别是带有新碱性侧链的2-喹喔啉腈1,4-二-N-氧化物,因其作为缺氧细胞毒性剂的潜力而受到研究,在某些衍生物中表现出有效的活性(Ortega et al., 2000)。

1,4-二嗪的合成

该化合物参与了完全饱和的哌嗪-3-酮和喹喔啉-3-酮衍生物的合成,其中不寻常的成环导致形成1,4-二嗪(Zaleska et al., 2003)。

晶体学研究

涉及椅式构象中哌嗪环的相关化合物的晶体学研究,提供了对分子构象和分子间相互作用的见解(Yuan et al., 2011)。

体外抗疟活性

喹喔啉衍生物,包括具有哌嗪结构的衍生物,被合成并测试了其对多重耐药结核病和疟疾菌株的体外活性,表现出显着的药理活性(Guillon et al., 2008)。

类药物小分子合成

该化合物被用于合成新型“类药物”小分子,揭示了一种直接且有效的方法,可高产率地获得喹喔啉衍生物(Rao et al., 2016)。

抗菌和抗真菌活性

合成了新的喹喔啉1,4-二-N-氧化物,并证明了其显着的抗菌和抗真菌活性,特别是对烟曲霉和肺炎链球菌(Soliman, 2013)。

作用机制

Target of Action

The primary target of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

2-[4-(3-Methoxyphenyl)piperazino]quinoxaline interacts with its targets, the α1-ARs, as an antagonist . It binds to these receptors, blocking the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This interaction results in changes in the receptor’s activity, affecting the contraction of smooth muscles in various parts of the body .

Biochemical Pathways

The biochemical pathways affected by 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline primarily involve the α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions . The compound’s action on these receptors can influence the pathways related to these conditions, potentially offering therapeutic benefits .

Pharmacokinetics

The pharmacokinetics of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target sites to exert its effects . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .

Result of Action

The molecular and cellular effects of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline’s action involve its antagonistic activity on the α1-ARs . By blocking these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially offering therapeutic benefits for conditions related to these receptors .

属性

IUPAC Name |

2-[4-(3-methoxyphenyl)piperazin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)19-14-20-17-7-2-3-8-18(17)21-19/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAXOFJWRQAGHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)

![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)